molecular formula C10H9F3N2O4S B5514229 N-{4-[(acetylamino)sulfonyl]phenyl}-2,2,2-trifluoroacetamide

N-{4-[(acetylamino)sulfonyl]phenyl}-2,2,2-trifluoroacetamide

Cat. No. B5514229
M. Wt: 310.25 g/mol
InChI Key: YVNIHHKKDRSVSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of N-{4-[(Acetylamino)sulfonyl]phenyl}-2,2,2-trifluoroacetamide and related compounds involves multiple steps, including direct fluorination, acetylation, and reactions with different reagents to achieve the desired functional groups and molecular structure. For instance, the preparation of perfluoro-[N-(4-pyridyl)acetamide], a related compound, demonstrates the complexity and versatility of synthetic routes applicable to fluorinated acetamides (Banks et al., 1996).

Molecular Structure Analysis

The molecular structure of N-{4-[(Acetylamino)sulfonyl]phenyl}-2,2,2-trifluoroacetamide is characterized by the presence of sulfonyl, acetylamino, and trifluoroacetamide groups attached to a phenyl ring. This structure has been extensively analyzed using various spectroscopic and crystallographic techniques to understand its configuration and stability (Shukla & Yadava, 2020).

Chemical Reactions and Properties

This compound participates in various chemical reactions, demonstrating its versatility in organic synthesis. Its reactivity has been explored in the context of electrophilic fluorination, highlighting its potential as a fluorinating agent under mild conditions. The compound's ability to undergo reactions that introduce or modify functional groups makes it a valuable tool in organic synthesis (Banks et al., 1996).

Scientific Research Applications

Synthesis of Sulfur(VI) Fluorides

N-{4-[(acetylamino)sulfonyl]phenyl}-2,2,2-trifluoroacetamide plays a critical role in the synthesis of sulfur(VI) fluorides. It has been utilized as a shelf-stable, crystalline reagent for producing a diverse array of aryl fluorosulfates and sulfamoyl fluorides under mild conditions. This advancement has enabled the efficient synthesis of these compounds, highlighting the compound's utility in facilitating complex chemical reactions through an oxidative C-H functionalization protocol (Zhou et al., 2018).

Antimicrobial Agent Synthesis

Further, N-{4-[(acetylamino)sulfonyl]phenyl}-2,2,2-trifluoroacetamide has been incorporated into the synthesis of new heterocyclic compounds bearing a sulfamoyl moiety for potential use as antimicrobial agents. This application demonstrates the compound's role in creating novel agents that can address various microbial threats, contributing significantly to the field of medicinal chemistry and pharmacology (Darwish et al., 2014).

Electrochemical Properties in Lithium Batteries

Additionally, the compound has been explored for its electrochemical properties, particularly in the context of lithium battery electrolytes. Room temperature ionic liquids based on asymmetric amide anions, including 2,2,2-trifluoro- N -(trifluoromethylsulfonyl)acetamide, have shown promising physical and electrochemical properties when paired with aliphatic onium cations. This research paves the way for the development of more efficient and safer lithium batteries, underscoring the chemical's importance in energy storage technologies (Matsumoto et al., 2005).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O4S/c1-6(16)15-20(18,19)8-4-2-7(3-5-8)14-9(17)10(11,12)13/h2-5H,1H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNIHHKKDRSVSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(acetylsulfamoyl)phenyl]-2,2,2-trifluoroacetamide

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